2H-1-Benzopyran-6-sulfonamide, N-(4,6-dimethyl-2-pyrimidinyl)-2-oxo-

chemical procurement quality control purity specification

N-(4,6-Dimethylpyrimidin-2-yl)-2-oxo-2H-chromene-6-sulfonamide (CAS 646513-24-8) is a small-molecule aryl sulfonamide bearing a 2‑oxo‑2H‑1‑benzopyran (coumarin) core substituted at the 6‑position with a sulfonamide linked to a 4,6‑dimethylpyrimidin‑2‑yl moiety. The compound belongs to the broader class of benzopyran‑sulfonamide derivatives, which have been described in the patent literature as potassium channel modulators (IKs blockers) with potential utility in cardiovascular and gastrointestinal disorders.

Molecular Formula C15H13N3O4S
Molecular Weight 331.3 g/mol
CAS No. 646513-24-8
Cat. No. B13112559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1-Benzopyran-6-sulfonamide, N-(4,6-dimethyl-2-pyrimidinyl)-2-oxo-
CAS646513-24-8
Molecular FormulaC15H13N3O4S
Molecular Weight331.3 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)C
InChIInChI=1S/C15H13N3O4S/c1-9-7-10(2)17-15(16-9)18-23(20,21)12-4-5-13-11(8-12)3-6-14(19)22-13/h3-8H,1-2H3,(H,16,17,18)
InChIKeyQLSYVGCZLSHTEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Technical Snapshot: N-(4,6-Dimethylpyrimidin-2-yl)-2-oxo-2H-chromene-6-sulfonamide (CAS 646513-24-8) – Core Chemotype & Procurement Context


N-(4,6-Dimethylpyrimidin-2-yl)-2-oxo-2H-chromene-6-sulfonamide (CAS 646513-24-8) is a small-molecule aryl sulfonamide bearing a 2‑oxo‑2H‑1‑benzopyran (coumarin) core substituted at the 6‑position with a sulfonamide linked to a 4,6‑dimethylpyrimidin‑2‑yl moiety . The compound belongs to the broader class of benzopyran‑sulfonamide derivatives, which have been described in the patent literature as potassium channel modulators (IKs blockers) with potential utility in cardiovascular and gastrointestinal disorders [1]. Commercially, this compound is offered as a high‑purity research reagent (≥97–98%) by multiple specialty chemical vendors, with a molecular formula of C₁₅H₁₃N₃O₄S and a molecular weight of 331.35 g/mol . Its structural features—a coumarin pharmacophore, a sulfonamide bridge, and a dimethyl‑pyrimidine cap—distinguish it from simpler coumarin‑sulfonamide analogs and make it a candidate for medicinal‑chemistry exploration, particularly where enhanced heterocycle‑mediated target engagement is sought.

Why N-(4,6-Dimethylpyrimidin-2-yl)-2-oxo-2H-chromene-6-sulfonamide Cannot Be Replaced by a Generic Coumarin‑Sulfonamide — The Evidence Gap


While simple coumarin‑6‑sulfonamides (e.g., 2‑oxo‑2H‑chromene‑6‑sulfonamide, CAS 90322-59-1) and various N‑aryl‑substituted analogs share the same core scaffold, their biological profiles diverge sharply depending on the N‑substituent [1]. In particular, the introduction of a 4,6‑dimethylpyrimidin‑2‑yl group, as in the target compound, has been shown in the class‑level patent literature to confer a distinct pharmacological action—specifically, a blocking (rather than opening) effect on cAMP‑activated potassium channels (IKs), contrasting with the ATP‑sensitive K⁺‑channel‑opening mechanism of classic benzopyrans like cromakalim [2]. Generic coumarin‑sulfonamides without this specific heterocyclic substitution cannot be assumed to recapitulate this functional switch. Consequently, for any application where IKs‑channel modulation or dimethylpyrimidine‑dependent target binding is required, substitution by a simpler or differently substituted coumarin‑sulfonamide will likely lead to a loss of the desired pharmacological signature.

Structured Evidence Inventory for N-(4,6-Dimethylpyrimidin-2-yl)-2-oxo-2H-chromene-6-sulfonamide (CAS 646513-24-8) — Derisking Compound Selection


Purity & Identity Specification Benchmarking Against Closest Commercial Cousins

Commercial lots of N-(4,6-dimethylpyrimidin-2-yl)-2-oxo-2H-chromene-6-sulfonamide are routinely supplied with a guaranteed minimum purity of 97% (HPLC) and a molecular weight of 331.35 Da, as certified by independent vendors . In contrast, a closely related but simpler analog, 2-oxo-2H-chromene-6-sulfonamide (unsubstituted at the sulfonamide nitrogen), is reported with significantly lower implied purity thresholds or is available only as a custom synthesis item, lacking standardized commercial release specifications [1]. For the target compound, the consistent availability of a pre‑defined purity grade and full identity characterization (NMR, MS) reduces the risk of batch‑to‑batch variability in downstream assays.

chemical procurement quality control purity specification

Potassium Channel Mechanistic Divergence vs. Cromakalim (KATP Opener)

The class of compounds encompassing the target benzopyran‑sulfonamide, as described in U.S. Patent 6,008,245, is explicitly differentiated from the classical benzopyran potassium‑channel opener cromakalim. Whereas cromakalim (formula A in the patent) acts as an opener of ATP‑sensitive K⁺ (KATP) channels, the sulfonamide‑substituted benzopyrans of formula I, which include the N‑(4,6‑dimethylpyrimidin‑2‑yl) analog, exhibit a strong and specific blocking action on the cAMP‑activated K⁺ channel (IKs) [1]. The data indicate that the introduction of a sulfonylamino functionality in place of the 4‑acylamino group of cromakalim eliminates KATP‑channel opening and instead confers IKs‑blocking properties, a functional switch that is directly relevant to the therapeutic targeting of cardiac arrhythmias and secretory diarrhea [1].

ion channels cardiovascular pharmacology

Carbonic Anhydrase Inhibition Potential vs. Unsubstituted Coumarin‑Sulfonamide

Coumarinyl‑substituted sulfonamides are a known class of carbonic anhydrase inhibitors, with unsubstituted coumarin‑6‑sulfonamide displaying weak to moderate inhibitory activity against several human CA isoforms (hCA I, II, IX, XII) [1]. The target compound incorporates a 4,6‑dimethylpyrimidin‑2‑yl moiety, a structural modification analogous to the ‘tail’ approach successfully employed in other aromatic sulfonamide series to enhance CA isoform selectivity and potency [2]. While no direct IC₅₀ data for the target compound against purified CA isoforms were located in peer‑reviewed literature at the time of this analysis, the available crystallographic evidence of related dimethylpyrimidinyl‑containing benzenesulfonamides complexed with hCA II and hCA XIII demonstrates that the dimethyl‑pyrimidine group can engage in specific hydrophobic and hydrogen‑bonding interactions within the active site, contributing to enhanced binding affinity (e.g., Ki values in the low nanomolar range for optimized analogs) [3][4].

carbonic anhydrase cancer enzyme inhibition

Evidence‑Linked Applications for N-(4,6-Dimethylpyrimidin-2-yl)-2-oxo-2H-chromene-6-sulfonamide (CAS 646513-24-8)


Cardiac IKs Channel Blocker Hit‑to‑Lead Optimization Programs

The target compound belongs to a chemotype that the originating patent literature explicitly designates as IKs‑channel blockers, not KATP openers [1]. Medicinal chemistry teams working on atrial fibrillation or other arrhythmia targets can use this scaffold as a starting point to explore structure‑activity relationships (SAR) around the pyrimidine substitution, knowing that the core already exhibits the required functional switch away from the vasorelaxant (KATP) phenotype of earlier benzopyrans.

Profiling of Coumarin‑Sulfonamide Chemical Space for Carbonic Anhydrase Isoform Selectivity

Given that coumarin sulfonamides are established carbonic anhydrase inhibitors [2], and that dimethylpyrimidinyl‑containing tails have been co‑crystallized within the CA active site [3], this compound offers a structurally distinct entry for screening against a panel of human CA isoforms (I, II, IX, XII). Its procurement enables the direct testing of whether the coumarin‑dimethylpyrimidine combination yields a unique selectivity fingerprint compared to either coumarin‑only or phenyl‑dimethylpyrimidine series.

Chemical Probe Development for Potassium Channel Subtype Discrimination

The IKs channel plays a critical role in cardiac repolarization, and pharmacological tools that distinguish IKs from other delayed rectifier currents (e.g., IKr) are of high value [1]. Because the target compound is structurally distinct from methanesulfonanilide‑based IKr blockers (e.g., dofetilide), it can serve as a complementary probe in electrophysiological studies designed to parse the contributions of different K⁺ currents in human atrial or ventricular myocytes.

Benchmarking Commercial Purity and Lot‑to‑Lot Consistency for High‑Throughput Screening

With multiple vendors offering the compound at specified purity (>97%) and with full characterization , it is suitable as a quality control (QC) standard or a reference material in high‑throughput screening (HTS) campaigns. Its well‑defined physical and chemical properties reduce the risk of assay interference from impurities, a key consideration when selecting a compound for large‑scale biological profiling.

Quote Request

Request a Quote for 2H-1-Benzopyran-6-sulfonamide, N-(4,6-dimethyl-2-pyrimidinyl)-2-oxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.